prop-2-en-1-yl 6-[4-(acetyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
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Overview
Description
PROP-2-EN-1-YL 6-[4-(ACETYLOXY)-3-METHOXYPHENYL]-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROP-2-EN-1-YL 6-[4-(ACETYLOXY)-3-METHOXYPHENYL]-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrimido[2,1-b][1,3]thiazine core, followed by the introduction of the prop-2-en-1-yl and acetoxy groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques would be essential to achieve the desired quality and consistency.
Chemical Reactions Analysis
Types of Reactions
PROP-2-EN-1-YL 6-[4-(ACETYLOXY)-3-METHOXYPHENYL]-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
PROP-2-EN-1-YL 6-[4-(ACETYLOXY)-3-METHOXYPHENYL]-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of PROP-2-EN-1-YL 6-[4-(ACETYLOXY)-3-METHOXYPHENYL]-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through various pathways, such as inhibition of enzyme activity, modulation of receptor signaling, and alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
- PROP-2-EN-1-YL 6-[4-(HYDROXY)-3-METHOXYPHENYL]-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE
- PROP-2-EN-1-YL 6-[4-(METHOXY)-3-HYDROXYPHENYL]-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE
Uniqueness
The uniqueness of PROP-2-EN-1-YL 6-[4-(ACETYLOXY)-3-METHOXYPHENYL]-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C21H22N2O6S |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
prop-2-enyl 6-(4-acetyloxy-3-methoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C21H22N2O6S/c1-5-9-28-20(26)18-12(2)22-21-23(17(25)8-10-30-21)19(18)14-6-7-15(29-13(3)24)16(11-14)27-4/h5-7,11,19H,1,8-10H2,2-4H3 |
InChI Key |
PTVKZFJGQGPUGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=C(C=C3)OC(=O)C)OC)C(=O)OCC=C |
Origin of Product |
United States |
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